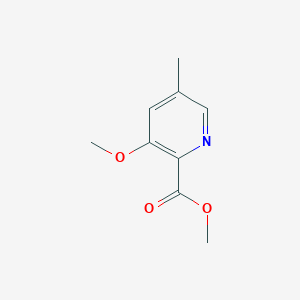

Methyl 3-methoxy-5-methylpicolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-methoxy-5-methylpicolinate is a versatile small molecule scaffold with the molecular formula C9H11NO3 . It is a derivative of picolinic acid and is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-5-methylpicolinate typically involves the esterification of 3-methoxy-5-methylpicolinic acid. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-5-methylpicolinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-methoxy-5-methylpicolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-5-methylpicolinate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-methoxy-5-methylbenzoate

- Methyl 3-methoxy-5-methylphenylacetate

- Methyl 3-methoxy-5-methylcinnamate

Uniqueness

Methyl 3-methoxy-5-methylpicolinate is unique due to its picolinic acid backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .

Biological Activity

Methyl 3-methoxy-5-methylpicolinate (MMMP) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

MMMP is a derivative of picolinic acid, characterized by the presence of methoxy and methyl groups on the pyridine ring. Its molecular formula is C10H13N1O2. The unique structure of MMMP contributes to its interaction with various biological targets, influencing metabolic pathways and enzyme activities.

Anti-Inflammatory Properties

Research indicates that MMMP exhibits significant anti-inflammatory effects. It has been shown to modulate pathways involving key inflammatory mediators such as TNF-α and MAPK. In vitro studies demonstrated that MMMP can inhibit the expression of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.

Cardiovascular Health

MMMP has been investigated for its role in cardiovascular health, particularly regarding metabolic disorders. Studies indicate that it may influence lipid metabolism and reduce cholesterol levels by targeting proteins like PCSK9. This modulation can potentially lead to improved cardiovascular outcomes.

Antimicrobial Activity

Preliminary studies suggest that MMMP possesses antimicrobial properties, although further research is necessary to fully elucidate its spectrum of activity and mechanisms. The compound's ability to interact with microbial enzymes may contribute to its efficacy against certain pathogens.

The mechanism by which MMMP exerts its biological effects involves its interaction with specific enzymes and receptors. It acts as a ligand for various targets, modulating their activity and influencing biochemical processes critical for maintaining homeostasis. Computational docking studies have provided insights into its binding affinities with proteins involved in inflammation and metabolism.

Enzyme Interaction Studies

In enzyme kinetic studies, MMMP has been shown to influence the activity of several metabolic enzymes. For instance, it affects the kinetics of enzymes related to lipid metabolism, demonstrating both inhibition and activation depending on the concentration used. This dual role underscores the compound's potential as a therapeutic agent in metabolic disorders .

Comparative Analysis with Similar Compounds

MMMP shares structural similarities with other picolinate derivatives, such as methyl 3-methoxy-5-methylbenzoate and methyl 3-methoxy-5-methylphenylacetate. However, its unique picolinic acid backbone imparts distinct chemical properties that enhance its biological activity compared to these compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Picolinic acid derivative | Anti-inflammatory, cardiovascular effects |

| Methyl 3-methoxy-5-methylbenzoate | Benzoate derivative | Limited anti-inflammatory properties |

| Methyl 3-methoxy-5-methylphenylacetate | Phenylacetate derivative | Moderate metabolic effects |

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

methyl 3-methoxy-5-methylpyridine-2-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-6-4-7(12-2)8(10-5-6)9(11)13-3/h4-5H,1-3H3 |

InChI Key |

QSDCVYZMWXFRLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.